1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the CAS Number: 1259952-24-3 . It has a molecular weight of 221.13 and is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride . The InChI code is 1S/C9H12N2.2ClH/c1-11-7-6-10-8-4-2-3-5-9(8)11;;/h2-5,10H,6-7H2,1H3;2*1H .Physical And Chemical Properties Analysis
As mentioned earlier, 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a solid at room temperature . It has a molecular weight of 221.13 .Scientific Research Applications
Tautomeric Nature
- The compound exhibits tautomeric behavior, existing as a mixture of unsaturated and saturated esters in solution. This characteristic is crucial in understanding its chemical properties and reactions (Chapman, 1966).
Antioxidant Activity
- It has shown significant antioxidant activity, particularly in its derivatives such as 2-methyl-1,2,3,4-tetrahydroquinoxaline, which exhibited a high induction period indicating robust antioxidant properties (Nishiyama et al., 2003).
Electrochemical Applications
- The electrochemical reduction and autoxidation of 1-Methyl-1,2,3,4-tetrahydroquinoxaline derivatives have been studied, indicating its potential application in electrochemistry (Gottlieb & Pfleiderer, 1978).
Enantioselective Hydrogenation
- It has been used in enantioselective hydrogenation, a process important in pharmaceutical applications, to produce optically pure tetrahydroquinoxaline derivatives (Bianchini et al., 1998).
Pharmacological Potential
- Its derivatives have shown potential in various pharmacological applications. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its neuroprotective activity and potential role in treating depression and Parkinson's disease (Możdżeń et al., 2019).
Synthetic Applications
- The compound and its derivatives are key in the synthesis of various bioactive compounds, indicating its importance in the field of synthetic chemistry (Armarego et al., 1982).
Safety and Hazards
Mechanism of Action
Target of Action
It’s suggested that this compound might have a novel mechanism of action that changes the substrate pocket to prevent amp from binding .
Mode of Action
The mode of action of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves interaction with its targets, leading to changes in the substrate pocket that prevent AMP from binding . This suggests that the compound may act as an inhibitor of certain biochemical processes involving AMP.
properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-11-7-6-10-8-4-2-3-5-9(8)11;;/h2-5,10H,6-7H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCFZAUCGMENE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=CC=CC=C21.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride |
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